[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile
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Overview
Description
[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile is a synthetic compound that features a triazole ring substituted with a trimethoxyphenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.
Attachment of the Acetonitrile Group: The acetonitrile group can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its triazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
Medicinally, this compound has potential applications as an anticancer agent. Compounds with similar structures have shown activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetonitrile: This compound shares the trimethoxyphenyl group but lacks the triazole ring.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
The uniqueness of [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile lies in its combination of the trimethoxyphenyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not present in other similar compounds. For instance, the trimethoxyphenyl group enhances its ability to interact with biological targets, while the triazole ring provides stability and reactivity.
Properties
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13/h6-7H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDKPKGRVMMALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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